molecular formula C6H5N3 B7723547 1H-Benzotriazole CAS No. 273-02-9

1H-Benzotriazole

Cat. No. B7723547
M. Wt: 119.12 g/mol
InChI Key: QRUDEWIWKLJBPS-UHFFFAOYSA-N
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Patent
US08101637B2

Procedure details

The title compounds were prepared in accordance with the general method of Example 108(C), from 90 mg (0.53 mmol) of 2-(but-3-ynyl)-2H-benzo[d][1,2,3]triazole and 1-(but-3-ynyl)-1H-benzo[d][1,2,3]triazole. The crude residue was purified by flash chromatography (DCM/MeOH 99:1 to 98:2) to yield 10 mg (42 μmol, 8%) of 24-(pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as an orange oil with a purity of 82%. Another fraction yielded after SCX column (DCM, DCM/MeOH 98:2, DCM/MeOH/NH4OH 95:4:1 to 94:4:2) 19 mg (76 μmol, 14%) of 1-(4-(pyridin-2-yl)but-3-ynyl)-1H-benzo[d][1,2,3]triazole as an orange oil.
Name
2-(but-3-ynyl)-2H-benzo[d][1,2,3]triazole
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:5]1[N:9]=[C:8]2[CH:10]=[CH:11][CH:12]=[CH:13][C:7]2=[N:6]1)CC#C.C(N1C2C=CC=CC=2N=N1)CC#C>>[N:6]1[NH:5][N:9]=[C:8]2[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=12

Inputs

Step One
Name
2-(but-3-ynyl)-2H-benzo[d][1,2,3]triazole
Quantity
90 mg
Type
reactant
Smiles
C(CC#C)N1N=C2C(=N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#C)N1N=NC2=C1C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (DCM/MeOH 99:1 to 98:2)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N=1NN=C2C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08101637B2

Procedure details

The title compounds were prepared in accordance with the general method of Example 108(C), from 90 mg (0.53 mmol) of 2-(but-3-ynyl)-2H-benzo[d][1,2,3]triazole and 1-(but-3-ynyl)-1H-benzo[d][1,2,3]triazole. The crude residue was purified by flash chromatography (DCM/MeOH 99:1 to 98:2) to yield 10 mg (42 μmol, 8%) of 24-(pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as an orange oil with a purity of 82%. Another fraction yielded after SCX column (DCM, DCM/MeOH 98:2, DCM/MeOH/NH4OH 95:4:1 to 94:4:2) 19 mg (76 μmol, 14%) of 1-(4-(pyridin-2-yl)but-3-ynyl)-1H-benzo[d][1,2,3]triazole as an orange oil.
Name
2-(but-3-ynyl)-2H-benzo[d][1,2,3]triazole
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:5]1[N:9]=[C:8]2[CH:10]=[CH:11][CH:12]=[CH:13][C:7]2=[N:6]1)CC#C.C(N1C2C=CC=CC=2N=N1)CC#C>>[N:6]1[NH:5][N:9]=[C:8]2[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=12

Inputs

Step One
Name
2-(but-3-ynyl)-2H-benzo[d][1,2,3]triazole
Quantity
90 mg
Type
reactant
Smiles
C(CC#C)N1N=C2C(=N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#C)N1N=NC2=C1C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (DCM/MeOH 99:1 to 98:2)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N=1NN=C2C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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